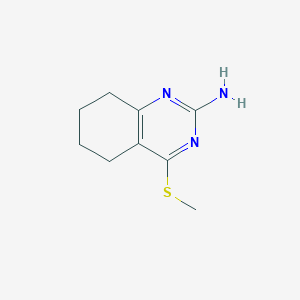![molecular formula C17H16N2O3 B13880160 N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide](/img/structure/B13880160.png)
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is a synthetic organic compound that belongs to the class of furo[3,2-b]pyridines This compound is characterized by its unique structure, which includes a furo[3,2-b]pyridine moiety linked to a phenylpropanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nucleophilic Substitution: The starting material, 7-chloro-6-nitrofuro[3,2-b]pyridine, undergoes nucleophilic substitution with a suitable nucleophile to introduce the desired functional group.
Reduction: The nitro group is reduced to an amine using palladium-carbon (Pd-C) as a catalyst under hydrogenation conditions.
Cyclization: The intermediate undergoes cyclization to form the furo[3,2-b]pyridine core structure.
Coupling Reaction: The furo[3,2-b]pyridine derivative is then coupled with a phenylpropanamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, cost-effective reagents, and scalable reaction conditions to ensure the efficient production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using Pd-C.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-methylfuro[3,2-b]pyridin-3(2H)-one: A structurally related compound with similar chemical properties.
Furo[3,2-b]pyridin-3(2H)-one: Another related compound with a similar core structure but different substituents.
Uniqueness
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H16N2O3 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
N-[3-(2-methylfuro[3,2-b]pyridin-7-yl)oxyphenyl]propanamide |
InChI |
InChI=1S/C17H16N2O3/c1-3-16(20)19-12-5-4-6-13(10-12)22-15-7-8-18-14-9-11(2)21-17(14)15/h4-10H,3H2,1-2H3,(H,19,20) |
InChI Key |
JTDWYRPSTHUSLS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)OC2=C3C(=NC=C2)C=C(O3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



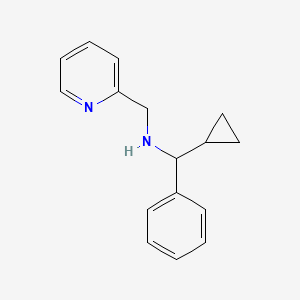



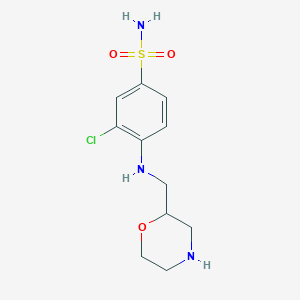
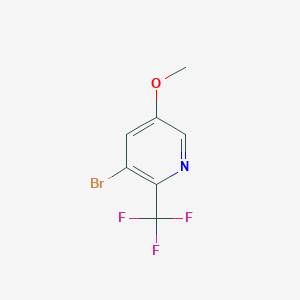

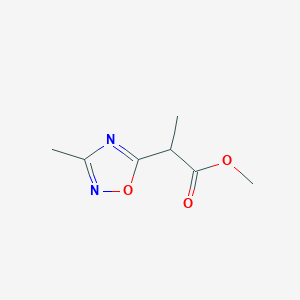
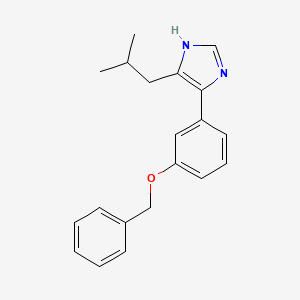
![Carbamic acid, N-[2-(3-chlorophenyl)-5-pyrimidinyl]-, 1,1-dimethylethyl ester](/img/structure/B13880143.png)

![5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
